![molecular formula C17H17N9 B2506554 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320669-47-2](/img/structure/B2506554.png)
4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine" is a heterocyclic molecule that appears to be related to several classes of compounds with significant biological activities. The related structures, such as 1,2,4-triazolo[1,5-a]pyridines, pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines, and triazolo[1,5-a]pyrimidines, have been studied for their potential as xanthine oxidase inhibitors, anxiolytic agents, and for their antioxidant and antimicrobial properties .
Synthesis Analysis
The synthesis of related triazolo-pyridine and pyrimidine derivatives often involves cyclization reactions and the formation of N-N bonds. For instance, 1,2,4-triazolo[1,5-a]pyridines can be synthesized via a metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) . Similarly, the synthesis of 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines involves oxidative cyclization as a key step . These methods highlight the importance of cyclization reactions in constructing the complex heterocyclic frameworks related to the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been characterized by NMR, FT-IR, and single-crystal X-ray diffraction, with the molecular structure being further analyzed using density functional theory (DFT) . The crystal structure of 1,2,4-triazolo[1,5-a]pyrimidine shows planar stacks with a slight offset, indicating potential self-association properties .
Chemical Reactions Analysis
The related compounds exhibit a range of chemical reactivity. For instance, the transformation of 5-diazo derivatives of 1,3-dimethyl-6-hydrazinouracil into triazolo[4.5-d]pyrimidines demonstrates the potential for diazo-transfer reactions and cyclization to form novel pyrimidine derivatives . Additionally, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in the presence of thiamine hydrochloride (VB1) as a catalyst in water medium suggests that the compound of interest may also be amenable to similar synthetic approaches .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as vaporization enthalpies, have been measured using correlation gas chromatography and transpiration methods. These studies provide insights into the self-association properties and intermolecular interactions of these heterocyclic compounds . Additionally, the chemical properties, including antioxidant and antimicrobial activities, have been evaluated using various assays, revealing that some derivatives exhibit significant biological activities .
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds related to the one , showcases the versatility of these molecules in creating a diverse array of heterocyclic compounds. These derivatives are characterized using techniques such as IR, ^1H NMR, and mass spectra, indicating their broad applicability in scientific research, especially within organic and medicinal chemistry contexts (Harb, Abbas, & Mostafa, 2005).
Pharmacological Evaluations
While adhering to the requirement to exclude information related to drug use, dosage, and side effects, it's important to note that compounds structurally related to "4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine" have been evaluated for various pharmacological activities. These studies primarily focus on understanding the compound's potential impact on biological systems, contributing to the development of new therapeutic agents (Thore, Gupta, & Baheti, 2015).
Novel Synthetic Approaches and Antimicrobial Activities
Research on the synthesis of novel pyrimidine derivatives from compounds akin to the one mentioned highlights innovative methods in creating substances with potential antimicrobial and antioxidant activities. Such studies not only expand the chemical repertoire of pyrimidine-based compounds but also contribute to the search for new antimicrobial agents, reflecting the compound's importance in addressing global health challenges (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).
Supramolecular Chemistry and Material Science
The compound's relevance extends to supramolecular chemistry, where its derivatives are explored for their ability to form complex structures with potential applications in material science. These investigations provide insights into how such compounds can contribute to the development of novel materials with specialized functions, underscoring the compound's versatility beyond biological applications (Fonari, Simonov, & Chumakov, 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell growth arrest at the G0-G1 stage , thereby inhibiting cell proliferation.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Future Directions
The development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, is an active area of research . These compounds offer promising starting molecules for designing potent BRD4 inhibitors . Future research will likely focus on optimizing these compounds for increased potency and improved physical properties .
properties
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-6-24(16-3-2-15-22-21-12-26(15)23-16)8-9-25(7-1)17-13-4-5-18-10-14(13)19-11-20-17/h2-5,10-12H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPTONSMSXYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)
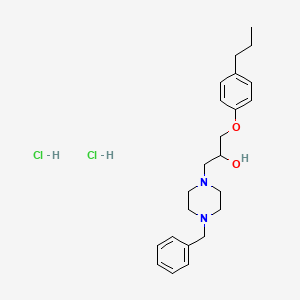
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
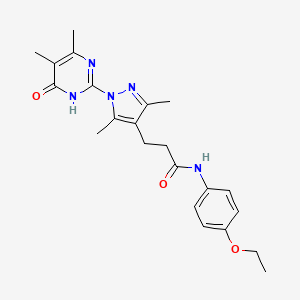
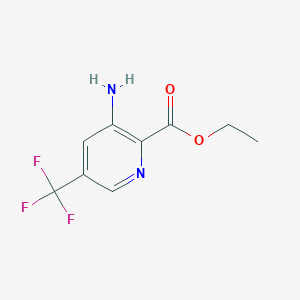
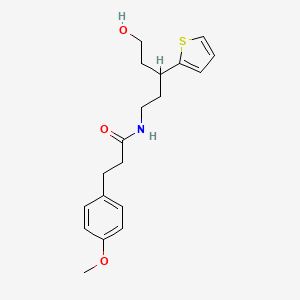
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
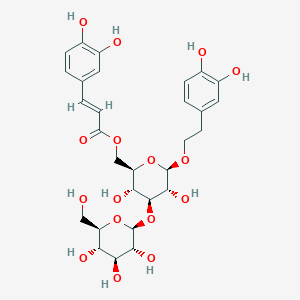
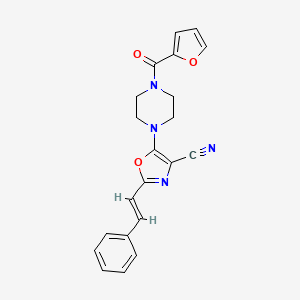
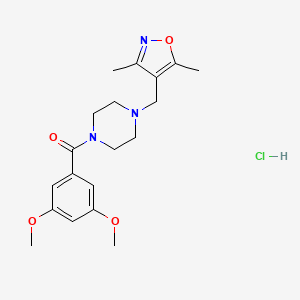
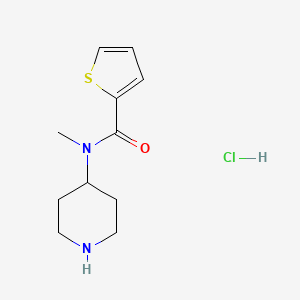
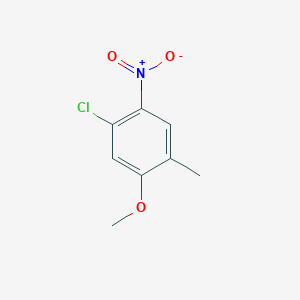
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)